2-chloro-1-(1H-pyrrol-2-yl)ethanone
Overview
Description
2-Chloro-1-(1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol It is a chlorinated derivative of ethanone, featuring a pyrrole ring substituted at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(1H-pyrrol-2-yl)ethanone. One common method includes the reaction of 1-(1H-pyrrol-2-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows: [ \text{C}_6\text{H}_7\text{NO} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_6\text{ClNO} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route involving thionyl chloride suggests it could be adapted for larger-scale production with appropriate safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in methanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Substituted ethanones.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-Chloro-1-(1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-(1H-pyrrol-2-yl)ethanone is not extensively studied. its reactivity is primarily due to the presence of the electrophilic carbonyl group and the nucleophilic chlorine atom. These functional groups facilitate various chemical transformations, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 2-Chloro-1-(2-pyrrolyl)ethanone
- 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride
- 1-(1H-pyrrol-2-yl)-1-penten-3-one
Comparison: 2-Chloro-1-(1H-pyrrol-2-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-1-(1H-pyrrol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNLFQDHVIUYBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292286 | |
Record name | 2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53391-62-1 | |
Record name | 53391-62-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Chloroacetyl)pyrrole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5WT9C2VTV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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